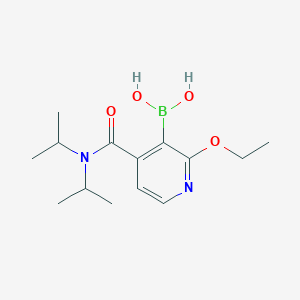
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid
Descripción general
Descripción
The compound “(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular formula of the compound is C13H20BNO3 . Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis
Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) cross-coupling reaction is a prime example of this, where boronic acids are used as organoboron reagents .Physical And Chemical Properties Analysis
The compound has an average mass of 249.114 Da and a monoisotopic mass of 249.153625 Da .Aplicaciones Científicas De Investigación
Electrochemical Biosensors
Recent progress in electrochemical biosensors highlights the use of ferroceneboronic acid and its derivatives, including boronic acids similar to “(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid”, for constructing biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors rely on the selective binding of boronic acid moieties to diols through cyclic boronate ester bonds, differing in redox properties between the bound and unbound states. This principle underpins the development of non-enzymatic glucose sensors and HbA1c sensors, illustrating the broad applicability of boronic acid derivatives in bioanalytical chemistry (Wang et al., 2014).
Drug Discovery
Boronic acids are increasingly incorporated into medicinal chemistry for drug discovery, with several boronic acid drugs approved by regulatory agencies. These compounds enhance the potency and pharmacokinetics of drugs, demonstrating the significant potential of boronic acids in medicinal applications. This review encapsulates the rationale behind incorporating boronic acids into drugs, underscoring their desirable properties and the synthetic advancements that have facilitated their integration into therapeutic agents (Plescia & Moitessier, 2020).
Organic Light-Emitting Diodes (OLEDs)
Boron-doped compounds, including boronic acid derivatives, have emerged as significant materials in the development of organic light-emitting diodes (OLEDs). These compounds are pivotal in creating 'metal-free' infrared emitters, with their application in OLEDs extending to the synthesis and design of materials offering green to near-infrared emission. This advancement illustrates the versatility of boron-doped materials in electronic and photonic devices, opening new avenues for research and application in organic electronics (Squeo & Pasini, 2020).
Seawater Desalination
In seawater desalination, boron removal is a critical aspect, with reverse osmosis membranes playing a pivotal role. The review on boron removal technologies underscores the challenges and advancements in optimizing reverse osmosis (RO) and nanofiltration (NF) membranes for effective boron exclusion, essential for producing safe drinking water. This research area emphasizes the necessity of understanding boron speciation and the factors influencing its rejection by RO/NF membranes, contributing significantly to the field of water purification (Tu, Nghiem, & Chivas, 2010).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in various areas of organic chemistry .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This occurs through the SM coupling reaction, which is facilitated by the compound’s interaction with the palladium (II) complex . The new bond formed is a crucial component in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the SM coupling process . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound may perform well under a variety of environmental conditions.
Propiedades
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPBKCEGYLFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732015 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131735-94-8 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

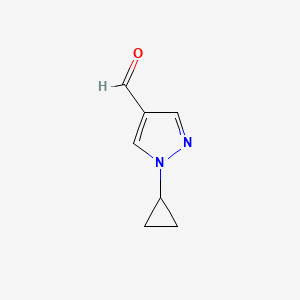
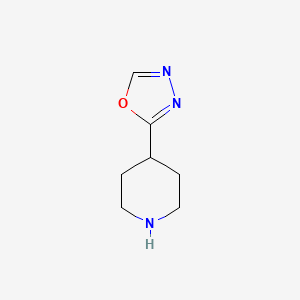
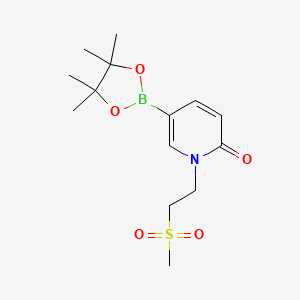
![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)
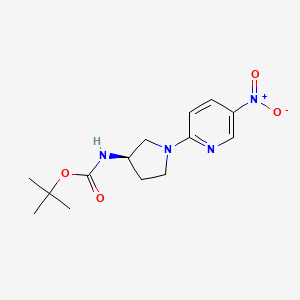
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
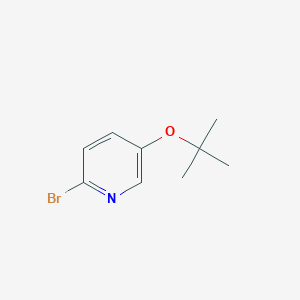
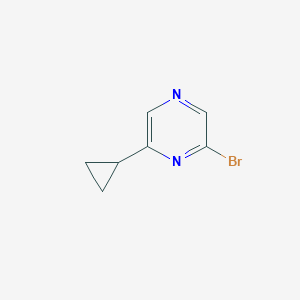
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
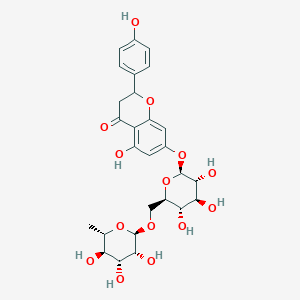
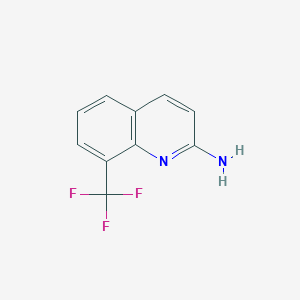
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)